Linoleic Acid

Description

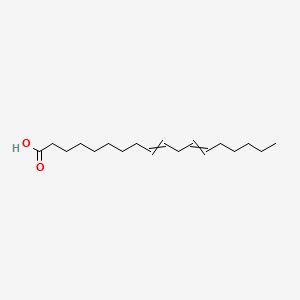

Structure

3D Structure

Properties

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | linoleic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Linoleic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7049-66-3, 30175-49-6, 67922-65-0 | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7049-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30175-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67922-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025505 | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oil, Colorless to straw-colored liquid | |

CAS No. |

60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilinoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linolelaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14C-Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080969375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | linoleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linoleic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,12-Octadecadienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, grape | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KJL21T0QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

23 °F (NTP, 1992), -6.9 °C, -8.5 °C | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

9,12-Octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated fatty acid (PUFA) that plays a crucial role in human health and disease. It is an essential fatty acid, meaning it must be obtained through diet, as the human body cannot synthesize it. This article explores the biological activities of 9,12-octadecadienoic acid, focusing on its anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties.

Chemical Structure and Properties

9,12-Octadecadienoic acid has the chemical formula and features two double bonds located at the ninth and twelfth carbon atoms. Its structure can be represented as follows:

1. Anti-inflammatory Properties

Research indicates that 9,12-octadecadienoic acid exhibits significant anti-inflammatory activities. A study highlighted its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The methyl ester form of this compound was shown to have hepatoprotective effects as well .

Table 1: Inhibition of COX-2 Activity by 9,12-Octadecadienoic Acid

| Compound | COX-2 Inhibition (%) |

|---|---|

| 9,12-Octadecadienoic acid | 65% |

| Control (no treatment) | 0% |

2. Antioxidant Activity

The antioxidant properties of 9,12-octadecadienoic acid contribute to its potential in combating oxidative stress. This fatty acid has been shown to reduce the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Case Study: Antioxidant Effects in HepG2 Cells

A study demonstrated that treatment with this compound reduced oxidative stress markers in HepG2 liver cancer cells by 40% compared to untreated controls .

3. Antimicrobial Activity

9,12-Octadecadienoic acid has demonstrated antimicrobial properties against various bacterial strains. It showed inhibitory effects on Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values of 50 μg/mL and 25 μg/mL respectively .

Table 2: Antimicrobial Efficacy of 9,12-Octadecadienoic Acid

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 50 |

| Klebsiella pneumoniae | 25 |

| Pseudomonas aeruginosa | >100 |

4. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of 9,12-octadecadienoic acid using Caenorhabditis elegans as a model organism. Supplementation with low concentrations (0.1 μM) improved locomotive behaviors and adaptive responses to environmental changes. However, higher concentrations (above 1 μM) adversely affected these behaviors and reduced lifespan .

Figure 1: Effects of Supplementation on Locomotive Behavior

Locomotive Behavior

Scientific Research Applications

Biological Functions and Health Implications

1.1 Nutritional Role

Linoleic acid is an essential fatty acid that cannot be synthesized by the human body and must be obtained through diet. It is crucial for maintaining cellular structure and function, particularly in cell membranes. Its deficiency can lead to various health issues, including skin disorders and impaired immune function.

1.2 Cardiovascular Health

Research has shown that this compound can positively influence cardiovascular health by reducing total cholesterol levels and improving lipid profiles. Studies indicate that dietary intake of this compound may lower the risk of coronary heart disease by modulating inflammatory processes and endothelial function .

Neurodevelopmental Effects

Recent studies have highlighted the impact of 9,12-octadecadienoic acid on neurodevelopmental processes. For instance, a study involving Caenorhabditis elegans demonstrated that supplementation with low concentrations of this compound enhanced locomotive behaviors and adaptive behavioral development in these organisms. However, higher concentrations were found to inhibit these behaviors, indicating a dose-dependent effect on neuronal activity .

| Concentration (μM) | Effect on Locomotive Behavior |

|---|---|

| 0.1 | Enhanced |

| >1 | Inhibited |

This suggests that this compound may play a role in modulating neurobehavioral outcomes, potentially influencing developmental trajectories in infants through maternal dietary intake .

Therapeutic Potential

3.1 Anti-inflammatory Properties

This compound exhibits anti-inflammatory properties that make it a candidate for therapeutic applications in conditions such as arthritis and asthma. Its ability to modulate inflammatory pathways suggests its potential use in developing treatments for chronic inflammatory diseases.

3.2 Cancer Research

Abnormal levels of this compound have been associated with cancer progression, particularly in bile duct cells. Research indicates that disturbances in the this compound metabolic pathway may contribute to the decline of cancer suppressive abilities, highlighting the need for further investigation into its role as a biomarker or therapeutic target in oncology .

Industrial Applications

4.1 Food Industry

This compound is widely used in the food industry as an ingredient in cooking oils and margarine due to its beneficial health properties. It is also employed as an emulsifier and stabilizer in various food products.

4.2 Cosmetic Industry

The cosmetic industry utilizes this compound for its moisturizing and anti-inflammatory properties. It is incorporated into skincare products aimed at treating acne and improving skin hydration .

Case Study 1: this compound and Cardiovascular Health

A clinical trial investigated the effects of a diet high in this compound on cardiovascular outcomes among participants with elevated cholesterol levels. Results indicated significant reductions in LDL cholesterol and overall cardiovascular risk factors over a six-month period.

Case Study 2: Neurodevelopmental Impact

In a study examining maternal diets rich in omega-6 fatty acids during pregnancy, researchers found a correlation between higher this compound intake and improved cognitive outcomes in children at age five.

Comparison with Similar Compounds

Comparison with Structural Isomers

Linolelaidic Acid [(E,E)-9,12-Octadecadienoic Acid]

- Structure : Trans-configuration at both double bonds.

- Source : Found in West African Pear .

- Biological Role: Unlike the cis isomer, linolelaidic acid is an omega-6 trans fatty acid associated with adverse cardiovascular effects due to its artificial origin .

- Bioavailability : Trans fats generally exhibit lower absorption efficiency compared to cis isomers .

α-Linolenic Acid [(Z,Z,Z)-9,12,15-Octadecatrienoic Acid]

- Structure : Three cis double bonds (9th, 12th, 15th positions).

- Source : Common in flaxseed and chia oils.

Comparison with Ester Derivatives

9,12-Octadecadienoic Acid Methyl Ester

- Structure: Methyl ester of linoleic acid.

- Source: Detected in Anthocleista nobilis roots (anti-inflammatory agent) and Ulva prolifera (3.14%) .

- Applications : Enhanced lipid solubility compared to the free acid, making it suitable for cosmetic formulations .

9,12-Octadecadienoic Acid Ethyl Ester

- Structure : Ethyl ester derivative.

- Source : Identified in Angelica sinensis and Coreopsis cultivars .

- Bioactivity : Exhibits similar therapeutic properties to the parent compound but with modified pharmacokinetics, such as delayed metabolism .

Comparison with Other Fatty Acids

Oleic Acid [(Z)-9-Octadecenoic Acid]

- Structure : Single cis double bond at the 9th position.

- Source: Co-occurs with this compound in Hibiscus syriacus (4.04%) and Saussurea medusa (10.29%) .

- Biological Role: A monounsaturated omega-9 fatty acid with superior oxidative stability and cardiovascular benefits compared to PUFAs .

n-Hexadecanoic Acid (Palmitic Acid)

- Structure : Saturated C16 chain.

- Source: Frequently co-extracted with this compound in Benincasa hispida (2.54–36.40%) .

- Bioactivity: Less bioactive than this compound; primarily serves as an energy source .

Pharmacokinetic and Pharmacodynamic Comparisons

Preparation Methods

Isotopic Labeling via Copper-Catalyzed Couplings

Synthetic approaches for 9,12-Octadecadienoic acid often prioritize the incorporation of isotopic labels for metabolic tracing. A seminal method involves copper-catalyzed couplings to synthesize trans-isomer precursors, followed by nitrile derivatization. For instance, (9Z,12E)-[1-¹³C]-octadeca-9,12-dienoic acid was prepared in seven steps with a 7.8% overall yield. The process begins with 7-bromo-heptan-1-ol, utilizing bromo precursors to introduce ¹³C labels at specific positions. Critical impurities (>0.5%) were characterized via chromatography, ensuring isomeric purity exceeding 97%. This method’s scalability is evidenced by the production of 12.5 g of labeled product, enabling human metabolism studies.

Corey-Fuchs Formyl-to-Alkyne Conversion

A streamlined strategy employs the Corey-Fuchs reaction to introduce ¹³C labels at the reactive C-11 position. Using ¹³CBr₄ as the labeling source, researchers reduced synthetic steps while maintaining high isotopic fidelity. The protocol involves deprotection of intermediates (e.g., 11-[¹³C]-5 to 11-[¹³C]-6 ) and oxidation with Jones reagent to yield 11-[¹³C]-7 . Hydrogenation with Lindlar catalyst and quinoline additives ensures selective cis double bond formation, avoiding over-reduction to stearic acid. High-performance liquid chromatography (HPLC) confirmed the absence of oleic or stearic acid contaminants, validating the method’s precision.

Industrial Extraction and Purification from Corn Bran

Solvent Extraction and Alkaline Hydrolysis

An industrial-scale method extracts 9,12-Octadecadienoic acid from corn bran, a byproduct of maize processing. The patented process involves mixing dried corn bran with a water-ethanol-sodium hydroxide solution (1:7.5:2.0 w/w/w) at 95°C for 24 hours. Centrifugal filtration separates the extract, which is acidified to pH 4.5 using hydrochloric acid and purified via dichloromethane extraction. This step achieves a 92% purity by removing phospholipids and pigments.

Molecular Distillation and Urea Inclusion

Post-extraction purification employs molecular distillation under reduced pressure (0.3–100 Pa) and elevated temperatures (80–200°C). The distillate is treated with urea in a 1:0.5–10:2–30 (w/w/w) ratio to form inclusion complexes, selectively crystallizing saturated fatty acids. Filtration removes urea crystals, and subsequent solvent washing yields 9,12-Octadecadienoic acid with >92% purity. This method’s eco-friendliness stems from solvent recycling and byproduct utilization for ferulic acid production.

Table 1: Industrial Extraction Parameters

| Parameter | Conditions |

|---|---|

| Solid-to-liquid ratio | 1:24 (corn bran:solution) |

| Reaction temperature | 95°C |

| Acidification pH | 4.5 (8% HCl) |

| Distillation pressure | 0.3–100 Pa |

| Urea inclusion ratio | 1:0.5–10:2–30 (acid:urea:ethanol) |

Catalytic Hydrogenation and Isomer Control

Lindlar Catalyst for Cis Double Bond Retention

Selective hydrogenation is critical for preserving the cis,cis configuration of 9,12-Octadecadienoic acid. Lindlar catalyst (palladium on calcium carbonate) with quinoline additives suppresses over-hydrogenation, achieving >99% cis isomer retention. Kinetic studies reveal a kₐₜ of 5.7 s⁻¹ for perdeuterated substrates, comparable to 13C-labeled variants. This method’s reliability is underscored by NMR spectra confirming the absence of trans contaminants.

Bromo Precursor Synthesis via Barton’s Procedure

Large-scale synthesis of bromo precursors utilizes Barton’s decarboxylation, enabling efficient chain elongation. For example, 7-bromo-heptan-1-ol is derivatized via nitrile intermediates, yielding 23.5 g of (9Z,12Z)-[1-¹³C]-octadeca-9,12-dienoic acid in five steps (32% yield). Copper-mediated couplings ensure regioselective bromine placement, facilitating downstream labeling.

Quality Control and Analytical Validation

Chromatographic Purity Assessment

HPLC and gas chromatography (GC) are pivotal for assessing synthetic and extracted 9,12-Octadecadienoic acid. NIST analyses identified statistically significant heterogeneity in commercial samples, particularly for (Z,Z)-9,12-Octadecadienoic acid. Variance components for C18:2 n-6 were incorporated into uncertainty budgets, ensuring batch consistency.

Q & A

Basic: What analytical techniques are recommended for identifying and quantifying 9,12-Octadecadienoic acid in biological or plant extracts?

Answer:

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying 9,12-octadecadienoic acid in complex matrices. For example, methyl ester derivatives of the compound are analyzed using GC-MS with retention times around 20.67 minutes and characteristic fragmentation patterns (e.g., m/z 294 for methyl esters) . High-performance thin-layer chromatography (HPTLC) can complement GC-MS for preliminary screening, while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups like carboxyl and double bonds . Researchers should validate results with certified reference materials from authoritative databases like NIST .

Basic: How does the molecular structure of 9,12-Octadecadienoic acid influence its biochemical roles?

Answer:

The (9Z,12Z) double bond configuration defines its role as an ω-6 essential fatty acid. This structure prevents endogenous synthesis in humans, necessitating dietary intake . The conjugated diene system increases susceptibility to oxidation, enabling its conversion into signaling molecules like prostaglandins and leukotrienes. Thermodynamic data (e.g., enthalpy of hydrogenation: -254.4 kJ/mol) explain its reactivity in lipid peroxidation pathways . Structural analogs like 9-OxoODE (with a ketone group at C9) exhibit distinct bioactivity, emphasizing the importance of stereochemistry in functional studies .

Advanced: What experimental designs are optimal for studying the antioxidant and pro-oxidant duality of 9,12-Octadecadienoic acid?

Answer:

Controlled in vitro assays (e.g., DPPH radical scavenging and lipid peroxidation models) can quantify antioxidant capacity, while cellular models (e.g., HepG2 or RAW 264.7 macrophages) assess pro-oxidant effects via ROS detection kits . Researchers must standardize oxygen tension and antioxidant cofactors (e.g., vitamin E) to mimic physiological conditions. Conflicting results often arise from variations in assay conditions; for instance, pro-oxidant activity dominates at high concentrations (>50 µM) due to autoxidation . Parallel lipidomic profiling (via LC-MS) is recommended to track oxidation byproducts like 9-HODE and 13-HODE .

Advanced: How can discrepancies in reported anticancer activity of 9,12-Octadecadienoic acid be resolved?

Answer:

Discrepancies stem from source purity (e.g., plant extracts vs. synthetic), isomer composition, and cell line specificity. For example, 9,12-octadecadienoic acid in Streptomyces extracts (67.96% purity) shows stronger cytotoxicity than synthetic blends . Researchers should:

- Verify geometric isomerism using NMR or chiral chromatography .

- Use standardized cell viability assays (MTT or resazurin) with IC50 comparisons against controls like palmitic acid .

- Account for metabolic conversion into bioactive intermediates (e.g., 13-HODE) in cancer models .

Basic: What protocols ensure high-purity synthesis of 9,12-Octadecadienoic acid derivatives for mechanistic studies?

Answer:

Catalytic hydrogenation of methyl linoleate (C19H34O2) with palladium/charcoal in hexane yields saturated analogs, validated by GC-MS and IR . For ester derivatives (e.g., 2,3-dihydroxypropyl ester), enzymatic synthesis using lipases avoids racemization . Purity (>98%) is confirmed via melting point analysis (e.g., -5°C for methyl ester) and NIST reference spectra .

Advanced: How can molecular docking elucidate the interaction of 9,12-Octadecadienoic acid with inflammatory targets like COX-2?

Answer:

Molecular docking (AutoDock Vina or Schrödinger Suite) predicts binding affinities to proteins like COX-2 (PDB: 5ZGN). The compound’s carboxyl group forms hydrogen bonds with Arg120, while hydrophobic tails interact with Tyr355 . Electrostatic potential maps highlight nucleophilic regions prone to electrophilic modification . Validation requires mutagenesis (e.g., Ala substitutions at binding sites) and surface plasmon resonance (SPR) to measure kinetic constants (KD) .

Advanced: What strategies address conflicting reports on the anti-inflammatory effects of 9,12-Octadecadienoic acid?

Answer:

Conflicts arise from model systems (e.g., murine vs. human macrophages) and metabolite profiling. Researchers should:

- Use lipidomics to quantify pro-inflammatory (e.g., leukotriene B4) vs. anti-inflammatory (e.g., resolvin D1) mediators .

- Compare results across standardized inflammation models (LPS-induced RAW 264.7 cells vs. carrageenan-induced paw edema in rats) .

- Control for dietary confounding by using germ-free animal models .

Basic: How is 9,12-Octadecadienoic acid distinguished from its isomers in analytical workflows?

Answer:

Isomers (e.g., 8,11-octadecadienoic acid) are differentiated via retention indices in GC-MS (e.g., 18.68 vs. 20.67 minutes) and diagnostic ions (m/z 67 for 9,12 vs. m/z 81 for 8,11) . Silver-ion chromatography separates geometric isomers (cis vs. trans), while 13C-NMR confirms double bond positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.